Methyl 3-nonenoate
Overview
Description
Methyl (xi)-3-nonenoate is a fatty acid methyl ester.
Mechanism of Action
Target of Action
Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .
Biochemical Pathways
Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .
Result of Action
It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Cellular Effects
It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure
Metabolic Pathways
This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism
Properties
CAS No. |
13481-87-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI Key |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)OC |
SMILES |
CCCCCC=CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC(=O)OC |
boiling_point |
90.00 °C. @ 18.00 mm Hg |
density |
0.880-0.900 (20°) |
13481-87-3 | |
physical_description |
Liquid clear, colourless liquid |
solubility |
insoluble in water |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?
A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.
Q2: Does the paper provide information on the analytical methods used to characterize this compound?
A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.